REACTION_CXSMILES
|
[CH:1]1([C:4]#[N:5])[CH2:3][CH2:2]1.C([N-]C(C)C)(C)C.[Li+].[Br:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21]Br)=[CH:17][CH:16]=1>C1COCC1>[Br:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21][C:1]2([C:4]#[N:5])[CH2:3][CH2:2]2)=[CH:17][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C#N
|
Name
|
|
Quantity
|
41 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10.25 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |